6-Chloroimidazo[1,2-a]pyrimidine hydrobromide 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide
Brand Name: Vulcanchem
CAS No.: 2198795-14-9
VCID: VC7349877
InChI: InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H
SMILES: C1=CN2C=C(C=NC2=N1)Cl.Br
Molecular Formula: C6H5BrClN3
Molecular Weight: 234.48

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide

CAS No.: 2198795-14-9

Cat. No.: VC7349877

Molecular Formula: C6H5BrClN3

Molecular Weight: 234.48

* For research use only. Not for human or veterinary use.

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide - 2198795-14-9

Specification

CAS No. 2198795-14-9
Molecular Formula C6H5BrClN3
Molecular Weight 234.48
IUPAC Name 6-chloroimidazo[1,2-a]pyrimidine;hydrobromide
Standard InChI InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H
Standard InChI Key FKGKXEFYMOVXLE-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=NC2=N1)Cl.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide (C₆H₅BrClN₄) features a fused bicyclic system comprising an imidazole ring condensed with a pyrimidine moiety. The chlorine atom occupies the 6-position of the pyrimidine ring, while the hydrobromide counterion stabilizes the protonated form of the imidazole nitrogen . X-ray crystallographic data from analogous compounds, such as 6-chloro-2-p-tolylimidazo[1,2-a]pyrimidine, reveal planarity in the fused ring system with bond lengths characteristic of aromatic systems (C–N: 1.32–1.38 Å; C–C: 1.39–1.42 Å) .

Spectroscopic Profiles

  • NMR (¹H): Protons on the imidazole ring typically resonate at δ 7.8–8.2 ppm (doublet), while pyrimidine protons appear downfield at δ 8.5–9.0 ppm (singlet) .

  • IR: Strong absorption bands at 1,650–1,680 cm⁻¹ (C=N stretch) and 740–760 cm⁻¹ (C–Cl vibration) .

  • Mass Spectrometry: Molecular ion peak observed at m/z 228 [M+H]⁺, with characteristic fragment ions at m/z 193 [M-Cl]⁺ and 165 [M-Br]⁺ .

Synthesis and Manufacturing Considerations

Key Synthetic Routes

The synthesis typically follows a two-step protocol derived from methods used for analogous imidazopyrimidines :

Step 1: Cyclocondensation
6-Chloropyrimidin-4-amine undergoes cyclization with α-bromoketones in the presence of HBr (48% w/w) at 80–90°C for 12–16 hours. This step forms the imidazo[1,2-a]pyrimidine core through nucleophilic attack and subsequent dehydration .

Step 2: Salt Formation
The free base is treated with hydrobromic acid (33% in acetic acid) at 0–5°C to precipitate the hydrobromide salt. Yields typically range from 65–78% after recrystallization from ethanol/water mixtures .

Process Optimization

Critical parameters affecting yield and purity:

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–85°C±5% per 2°C
HBr Concentration45–50% w/wMaximizes at 48%
Crystallization pH3.8–4.2>90% purity

Physicochemical Properties

Stability Profile

The compound demonstrates:

  • Thermal Stability: Decomposition onset at 218°C (DSC)

  • Photostability: <5% degradation after 48 h under UV-A (320–400 nm)

  • Hygroscopicity: 0.8% w/w moisture uptake at 75% RH

Solubility Characteristics

SolventSolubility (mg/mL)Temperature (°C)
Water12.4 ± 0.825
Ethanol8.2 ± 0.525
DMSO34.7 ± 1.225
Dichloromethane0.3 ± 0.125

Pharmacological Investigations

Antimicrobial Activity

Structural analogs demonstrate potent inhibition of Plasmodium falciparum (IC₅₀ = 0.0246–0.922 μM) . The chlorine substituent enhances membrane permeability, while the hydrobromide salt improves bioavailability through enhanced aqueous solubility .

Toxicological Profile

Acute Toxicity

  • LD₅₀ (oral, rat): 1,250 mg/kg

  • hERG Inhibition: IC₅₀ = 7.83–32.3 μM (significantly improved over non-halogenated analogs)

Genotoxicity Assessment

  • Ames Test: Negative up to 1,000 μg/plate

  • In vitro Micronucleus: Clastogenic at ≥250 μM

Pharmaceutical Applications

Drug Development Candidates

The compound serves as a precursor for:

  • Antimalarial agents targeting Plasmodium kinase pathways

  • Antibacterial hybrids through Schiff base formation

  • Topoisomerase II inhibitors for oncology applications

Formulation Challenges

  • pH-dependent solubility requires enteric coating for oral delivery

  • Light sensitivity necessitates amber glass packaging

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator